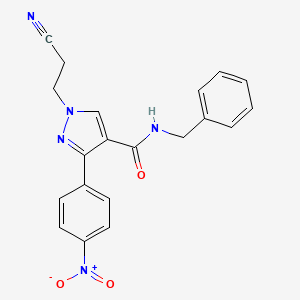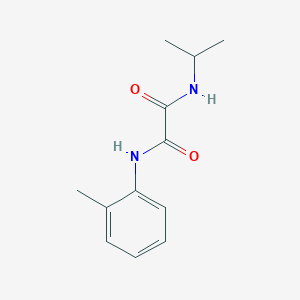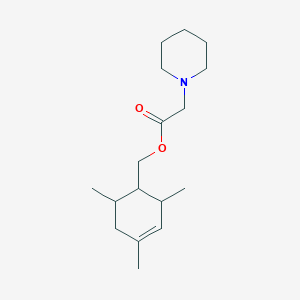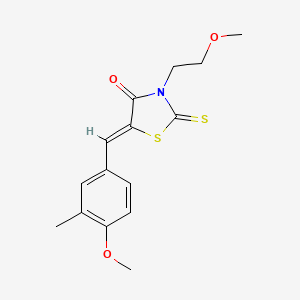![molecular formula C16H14F3N5 B4900470 N,N-dimethyl-4-[3-(1H-pyrazol-3-yl)phenyl]-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B4900470.png)
N,N-dimethyl-4-[3-(1H-pyrazol-3-yl)phenyl]-6-(trifluoromethyl)-2-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-4-[3-(1H-pyrazol-3-yl)phenyl]-6-(trifluoromethyl)-2-pyrimidinamine, also known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in the regulation of various cellular processes, including apoptosis, neuroinflammation, and steroidogenesis. DPA-714 has been extensively studied for its potential applications in the diagnosis and treatment of various diseases, including neurodegenerative disorders, cancer, and inflammation.
作用機序
N,N-dimethyl-4-[3-(1H-pyrazol-3-yl)phenyl]-6-(trifluoromethyl)-2-pyrimidinamine binds selectively to TSPO, which is expressed in various tissues, including the brain, heart, and immune cells. TSPO is involved in the regulation of various cellular processes, including the transport of cholesterol across the mitochondrial membrane, the regulation of mitochondrial permeability transition, and the modulation of apoptosis. This compound binding to TSPO can modulate these processes, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound binding to TSPO can modulate various physiological and biochemical processes, including the regulation of neuroinflammation, the modulation of immune cell activation, and the regulation of steroidogenesis. In neuroinflammation, this compound can inhibit the activation of microglia, leading to a reduction in neuroinflammatory response. In immune cells, this compound can modulate the activation of macrophages, leading to a reduction in inflammation. In steroidogenesis, this compound can modulate the transport of cholesterol across the mitochondrial membrane, leading to a reduction in steroidogenesis.
実験室実験の利点と制限
N,N-dimethyl-4-[3-(1H-pyrazol-3-yl)phenyl]-6-(trifluoromethyl)-2-pyrimidinamine has several advantages and limitations for lab experiments. One of the advantages is its high selectivity for TSPO, which allows for the specific targeting of TSPO-expressing cells. Another advantage is its high affinity for TSPO, which allows for the detection of low levels of TSPO expression. However, one of the limitations is its low solubility in water, which can affect its bioavailability and limit its use in in vivo experiments.
将来の方向性
There are several future directions for the study of N,N-dimethyl-4-[3-(1H-pyrazol-3-yl)phenyl]-6-(trifluoromethyl)-2-pyrimidinamine. One direction is the development of more efficient synthesis methods for this compound, which can improve its yield and purity. Another direction is the development of more sensitive imaging techniques for the detection of TSPO expression, which can improve its diagnostic accuracy. Another direction is the development of more potent TSPO ligands, which can improve its therapeutic efficacy.
合成法
N,N-dimethyl-4-[3-(1H-pyrazol-3-yl)phenyl]-6-(trifluoromethyl)-2-pyrimidinamine can be synthesized using various methods, including the reaction of 3-(1H-pyrazol-3-yl)benzoic acid with N,N-dimethyl-1,3-propanediamine, followed by reaction with trifluoromethylpyrimidine. The product can be purified using column chromatography or recrystallization.
科学的研究の応用
N,N-dimethyl-4-[3-(1H-pyrazol-3-yl)phenyl]-6-(trifluoromethyl)-2-pyrimidinamine has been extensively studied for its potential applications in the diagnosis and treatment of various diseases. In neurodegenerative disorders such as Alzheimer's disease, this compound can be used as a PET imaging agent to visualize the activation of microglia, which are involved in the neuroinflammatory response. In cancer, this compound can be used as a diagnostic tool to detect the expression of TSPO, which is upregulated in various types of cancer. In inflammation, this compound can be used to monitor the activation of immune cells, such as microglia and macrophages.
特性
IUPAC Name |
N,N-dimethyl-4-[3-(1H-pyrazol-5-yl)phenyl]-6-(trifluoromethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5/c1-24(2)15-21-13(9-14(22-15)16(17,18)19)11-5-3-4-10(8-11)12-6-7-20-23-12/h3-9H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUOEKTZFSQEDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC(=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methylphenyl)-2-[5-(4-fluorobenzyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4900388.png)


![[8-(3,4-dihydro-2(1H)-isoquinolinyl)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetic acid](/img/structure/B4900403.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3,5-dimethylphenyl)propanamide](/img/structure/B4900417.png)


![3-{2-hydroxy-3-[4-(methoxycarbonyl)phenoxy]propyl}-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide](/img/structure/B4900435.png)

![1-[4-(dimethylamino)benzyl]-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B4900451.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4900478.png)
amino]-1-piperidinecarboxylate](/img/structure/B4900491.png)
![1-(2-cyclohexylethyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4900495.png)
